molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

Cat. No.: B11765015
M. Wt: 230.31 g/mol
InChI Key: MVKDKUUCCOPJSG-ZDUSSCGKSA-N
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Description

®-N-(quinuclidin-3-yl)benzamide is a chemical compound that belongs to the class of quinuclidine derivatives It is characterized by the presence of a quinuclidine ring attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(quinuclidin-3-yl)benzamide typically involves the reaction of ®-3-aminoquinuclidine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of ®-N-(quinuclidin-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: ®-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The quinuclidine ring can be oxidized to form N-oxides.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(quinuclidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

    (S)-N-(quinuclidin-3-yl)benzamide: The enantiomer of ®-N-(quinuclidin-3-yl)benzamide, with different stereochemistry.

    N-(quinuclidin-3-yl)acetamide: A similar compound with an acetamide group instead of a benzamide group.

    N-(quinuclidin-3-yl)phenylacetamide: A derivative with a phenylacetamide moiety.

Uniqueness: ®-N-(quinuclidin-3-yl)benzamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the benzamide group also differentiates it from other quinuclidine derivatives, providing distinct chemical and physical properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

InChI

InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1

InChI Key

MVKDKUUCCOPJSG-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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